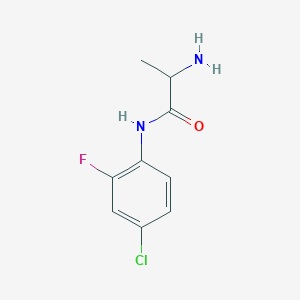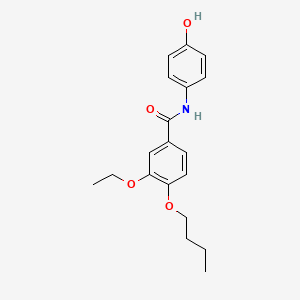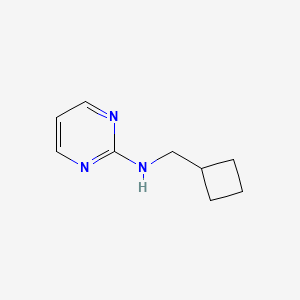![molecular formula C11H10ClNO5 B7540875 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid, commonly known as BX795, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as a potential drug candidate for the treatment of viral infections, but its use has expanded to other areas of research due to its unique mechanism of action.
Wirkmechanismus
BX795 inhibits the activity of TBK1 and IKKε by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of downstream targets, leading to the suppression of the innate immune response.
Biochemical and Physiological Effects:
The inhibition of TBK1 and IKKε by BX795 leads to the suppression of the production of type I interferons. This has been shown to have a significant impact on the immune response to viral infections. In addition, BX795 has also been shown to have anti-inflammatory effects, which may have therapeutic implications for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BX795 in lab experiments is its specificity for TBK1 and IKKε. This allows for the selective inhibition of these kinases without affecting other signaling pathways. However, one limitation of using BX795 is its potential off-target effects. It is important to use appropriate controls and confirm the specificity of the inhibitor in each experiment.
Zukünftige Richtungen
There are several future directions for the use of BX795 in scientific research. One area of interest is the role of TBK1 and IKKε in cancer. These kinases have been shown to play a role in the immune response to tumors, and the inhibition of their activity may have therapeutic implications for cancer treatment. In addition, BX795 has also been shown to have antiviral activity against a wide range of viruses, and further research is needed to explore its potential as a broad-spectrum antiviral agent. Finally, the development of more potent and selective inhibitors of TBK1 and IKKε may lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of BX795 involves a multi-step process that starts with the reaction of 3,4-methylenedioxybenzaldehyde with chloroacetyl chloride to produce 7-chloro-1,3-benzodioxole-5-carboxaldehyde. This intermediate is then reacted with methylamine to produce 7-chloro-1,3-benzodioxole-5-carboxylic acid methylamide. Finally, the methylamide is reacted with chloroacetic acid to produce BX795.
Wissenschaftliche Forschungsanwendungen
BX795 has been extensively used in scientific research due to its ability to inhibit the activity of TBK1 and IKKε, two kinases that play a critical role in the innate immune response. This inhibition leads to the suppression of the production of type I interferons, which are important cytokines that play a key role in antiviral defense. BX795 has been used to study the role of TBK1 and IKKε in various viral infections, including influenza, hepatitis C, and HIV.
Eigenschaften
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-13(4-9(14)15)11(16)6-2-7(12)10-8(3-6)17-5-18-10/h2-3H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIXIUIPVSNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)